1-Acetoxypinoresinol Exhibits >36-Fold Stronger α-Amylase Inhibition than Pinoresinol
1-Acetoxypinoresinol (1-AP) demonstrates substantially stronger inhibitory activity against α-amylase compared to pinoresinol. The esterification at C-1 of the furofuran ring in 1-AP is identified as the key structural feature responsible for this enhanced activity [1].
| Evidence Dimension | α-Amylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.9 μM |
| Comparator Or Baseline | Pinoresinol: IC50 > 500 μM |
| Quantified Difference | >36-fold greater potency (calculated as >500/13.9) |
| Conditions | In vitro enzyme inhibition assay using α-amylase; isolated compounds from olive mill wastes; acarbose served as positive control |
Why This Matters
This quantitative difference supports the selection of 1-AP over pinoresinol for research programs targeting postprandial hyperglycemia management or screening for α-amylase inhibitors.
- [1] Mwakalukwa R, Amen Y, Nagata M, Shimizu K. Postprandial hyperglycemia lowering effect of the isolated compounds from olive mill wastes - An inhibitory activity and kinetics studies on α-glucosidase and α-amylase enzymes. ACS Omega. 2020;5(32):20070-20079. View Source
